molecular formula C25H26N6O2 B10881783 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10881783
M. Wt: 442.5 g/mol
InChI Key: RNBSYOSVBOWLQC-UHFFFAOYSA-N
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Description

8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with various functional groups, including an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives of the purine ring.

    Substitution: Various substituted purine and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound is studied for its potential as a therapeutic agent. The indole moiety is known for its biological activity, including anti-inflammatory and anticancer properties .

Medicine

In medicine, this compound is investigated for its potential to interact with specific biological targets, such as enzymes and receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. The purine core can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the methyl group on the benzyl ring.

    8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a chlorine substituent on the benzyl ring.

Uniqueness

The presence of the 4-methylbenzyl group in 8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H26N6O2/c1-16-8-10-17(11-9-16)15-31-21-22(29(2)25(33)30(3)23(21)32)28-24(31)26-13-12-18-14-27-20-7-5-4-6-19(18)20/h4-11,14,27H,12-13,15H2,1-3H3,(H,26,28)

InChI Key

RNBSYOSVBOWLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCC4=CNC5=CC=CC=C54)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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